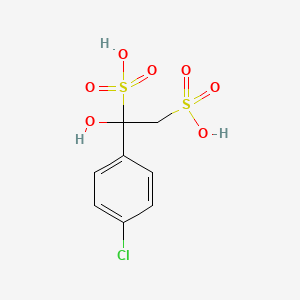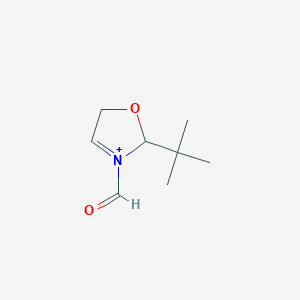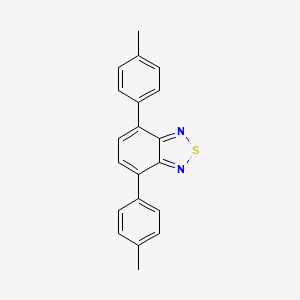
1-(4-Chlorophenyl)-1-hydroxyethane-1,2-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-1-hydroxyethane-1,2-disulfonic acid is an organic compound characterized by the presence of a chlorophenyl group, a hydroxyethane moiety, and two sulfonic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-1-hydroxyethane-1,2-disulfonic acid typically involves the reaction of 4-chlorobenzaldehyde with ethane-1,2-disulfonic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorophenyl)-1-hydroxyethane-1,2-disulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 1-(4-Chlorophenyl)-1-ketoethane-1,2-disulfonic acid.
Reduction: Formation of 1-phenyl-1-hydroxyethane-1,2-disulfonic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-1-hydroxyethane-1,2-disulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-1-hydroxyethane-1,2-disulfonic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Bromophenyl)-1-hydroxyethane-1,2-disulfonic acid
- 1-(4-Methylphenyl)-1-hydroxyethane-1,2-disulfonic acid
- 1-(4-Nitrophenyl)-1-hydroxyethane-1,2-disulfonic acid
Uniqueness
1-(4-Chlorophenyl)-1-hydroxyethane-1,2-disulfonic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
145949-91-3 |
|---|---|
Formule moléculaire |
C8H9ClO7S2 |
Poids moléculaire |
316.7 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-1-hydroxyethane-1,2-disulfonic acid |
InChI |
InChI=1S/C8H9ClO7S2/c9-7-3-1-6(2-4-7)8(10,18(14,15)16)5-17(11,12)13/h1-4,10H,5H2,(H,11,12,13)(H,14,15,16) |
Clé InChI |
PNPHTZJKZMREQT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(CS(=O)(=O)O)(O)S(=O)(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 3-[(prop-2-en-1-yl)tellanyl]prop-2-enoate](/img/structure/B12549231.png)
![6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline](/img/structure/B12549240.png)



![N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine](/img/structure/B12549268.png)





